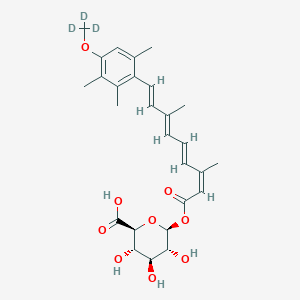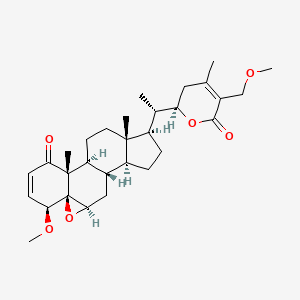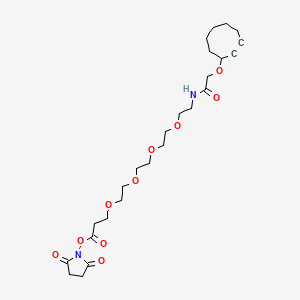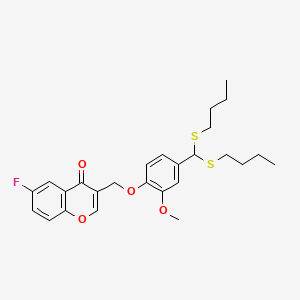
m-PEG15-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG15-NHS ester involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The PEG is first activated by reacting with a carboxylate group, forming an ester linkage with NHS. This reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions:
Substitution Reactions: m-PEG15-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of the corresponding carboxylic acid and NHS.
Common Reagents and Conditions:
Reagents: Primary amines, water, organic solvents (DMF, DCM)
Conditions: Neutral to slightly basic pH (7-9), room temperature to slightly elevated temperatures.
Major Products:
Amide Bonds: Formed when this compound reacts with primary amines.
Carboxylic Acid: Formed upon hydrolysis of the NHS ester group.
科学的研究の応用
Chemistry: m-PEG15-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility, stability, and bioavailability. This modification is particularly useful in the development of biopharmaceuticals .
Medicine: this compound is employed in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of therapeutic agents. By attaching PEG chains to drugs, researchers can increase their circulation time and reduce immunogenicity .
Industry: In the industrial sector, this compound is used in the production of various PEGylated products, including cosmetics and personal care items.
作用機序
m-PEG15-NHS ester functions by forming stable amide bonds with primary amines. In the context of PROTACs, it acts as a linker that connects two ligands: one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
m-PEG-NHS ester: Similar to m-PEG15-NHS ester but with different PEG chain lengths.
m-PEG-SCM (succinimidyl carbonate): Another PEG-based linker with a different reactive group.
m-PEG-MAL (maleimide): A PEG-based linker that reacts with thiol groups instead of amines
Uniqueness: this compound is unique due to its specific PEG chain length (15 units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between ligands in PROTACs .
特性
分子式 |
C39H73NO20 |
|---|---|
分子量 |
876.0 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C39H73NO20/c1-44-7-8-46-11-12-48-15-16-50-19-20-52-23-24-54-27-28-56-31-32-58-35-36-59-34-33-57-30-29-55-26-25-53-22-21-51-18-17-49-14-13-47-10-9-45-6-2-3-39(43)60-40-37(41)4-5-38(40)42/h2-36H2,1H3 |
InChIキー |
UOBQIBQKURHUNU-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
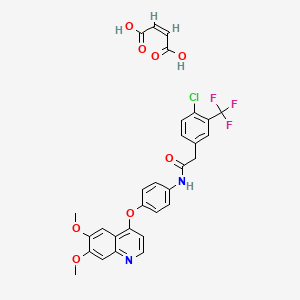
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
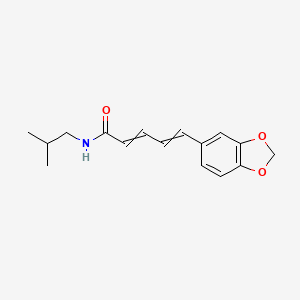

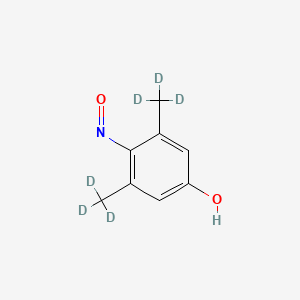
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
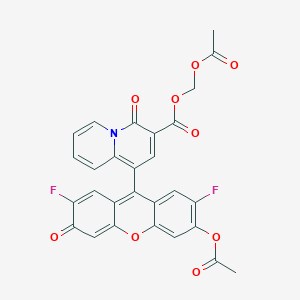
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
